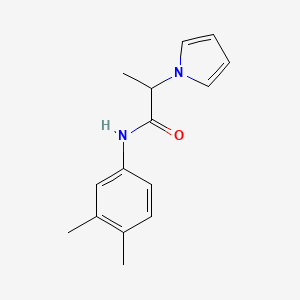

N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide

Description

N-(3,4-Dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 3,4-dimethylphenyl group at the nitrogen atom and a 1H-pyrrol-1-yl moiety at the α-carbon. Its molecular formula is C₁₆H₁₈N₂O, with a molecular weight of 242.32 g/mol (calculated from the IUPAC name and CAS data) . The compound’s structure combines aromatic and heterocyclic components, making it a subject of interest in medicinal chemistry and materials science. Its CAS registry number is 887029-20-1, and it is cataloged under the stock code BBC/779 .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-pyrrol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-6-7-14(10-12(11)2)16-15(18)13(3)17-8-4-5-9-17/h4-10,13H,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGMGGJULATBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)N2C=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801210517 | |

| Record name | N-(3,4-Dimethylphenyl)-α-methyl-1H-pyrrole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887029-20-1 | |

| Record name | N-(3,4-Dimethylphenyl)-α-methyl-1H-pyrrole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887029-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,4-Dimethylphenyl)-α-methyl-1H-pyrrole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Attachment of the Propanamide Group: The propanamide group can be introduced through an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.

Substitution on the Phenyl Ring: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using methylating agents like methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with groups like nitro, halogen, or alkyl.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide has been investigated for its pharmacological properties. Similar compounds have shown promise as:

- Histone Deacetylase (HDAC) Inhibitors : Compounds with structural similarities have been identified as HDAC inhibitors, which play a crucial role in cancer therapy by altering gene expression .

- Anticancer Agents : Research indicates potential anticancer activity due to its ability to modulate cellular pathways involved in tumor growth .

Biological Studies

The compound has been utilized in various biological assays to evaluate its interaction with specific molecular targets:

- Enzyme Inhibition Studies : Interaction studies focus on binding affinities with enzymes and receptors, which are critical for understanding the pharmacodynamics of the compound.

- Antiviral Activity : Some derivatives have shown effectiveness against viral enzymes, indicating potential as antiviral agents .

Material Science

In addition to its biological applications, this compound is explored for its utility in developing novel materials. Its unique properties can contribute to:

- Polymer Development : The compound may serve as a building block for synthesizing new polymers with specific electronic or optical properties.

Case Studies and Experimental Findings

Research findings indicate that this compound exhibits significant biological activities:

- Anticancer Activity : A study demonstrated that derivatives of this compound showed IC50 values in the micromolar range against various cancer cell lines, suggesting effective inhibition of cancer cell proliferation .

- Enzyme Binding : Interaction studies revealed that the compound binds effectively to specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Key Observations :

The benzyl substituent in N-Benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide increases molecular weight by ~25% compared to the target compound, which may reduce solubility .

Heterocyclic Modifications :

- The 1H-pyrrol-1-yl group is a common feature in these analogs, but its position (α- vs. β-carbon) and pairing with other substituents (e.g., phenyl at β-carbon in N-Benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide ) influence steric and electronic properties .

Pharmacological and Physicochemical Properties

Limited pharmacological data are available for these compounds, but structural trends suggest:

- Solubility : The target compound’s lower molecular weight (242.32 g/mol) and absence of polar groups (e.g., sulfonamide in ) may result in reduced aqueous solubility compared to analogs like N-(3,4-dichlorophenyl)-2-(methylsulfonamido)propanamide .

- Synthetic Yields : Derivatives with bulkier substituents (e.g., benzyl) often exhibit lower synthetic yields. For example, N-Benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide is reported in stock quantities (18.6g) but lacks explicit yield data, whereas dichlorophenyl analogs in show moderate yields (64–76%) .

Biological Activity

N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide, with CAS number 887029-20-1, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H18N2O

- Molecular Weight : 242.31622 g/mol

- Structure : The compound features a dimethyl-substituted phenyl group and a pyrrole moiety linked through a propanamide structure.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with specific biological targets.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against different cancer cell lines:

- Mechanism of Action : The compound appears to exert its effects primarily through the modulation of cellular pathways involved in proliferation and apoptosis. For instance, it has shown significant cytotoxic effects in human colon carcinoma cells (HCT-15) and other cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Mechanistic Studies

Molecular dynamics simulations have indicated that the compound interacts with key proteins involved in cancer progression, primarily through hydrophobic interactions and limited hydrogen bonding. This suggests a complex mechanism that warrants further exploration to elucidate specific targets within cancer signaling pathways .

Case Studies

- Study on Multicellular Spheroids : A notable study screened a library of compounds on multicellular spheroids to identify novel anticancer agents. This compound was highlighted for its promising activity against tumor spheroids, indicating its potential for further development in cancer therapy .

- Comparative Analysis with Other Compounds : In comparative studies, this compound exhibited superior activity relative to structurally similar compounds, particularly those lacking the dimethyl substitution on the phenyl ring. This substitution appears critical for enhancing cytotoxicity against various cancer cell lines .

Q & A

Q. What are the common synthetic routes for N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide, and how are intermediates characterized?

The synthesis typically involves coupling 1H-pyrrole derivatives with substituted propanamide precursors. For example, palladium-catalyzed C–H bond functionalization has been used to introduce aryl groups, followed by amidation steps. Key intermediates are characterized via -NMR and -NMR to confirm regioselectivity and purity, as demonstrated in the synthesis of structurally similar propanamide derivatives . Reaction yields can be optimized using catalysts like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and controlled solvent systems (e.g., chloroform with m-chloroperbenzoic acid) .

Q. What spectroscopic methods are most effective for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the pyrrole and dimethylphenyl moieties. -NMR peaks at δ 1.2–2.5 ppm typically correspond to methyl groups on the phenyl ring, while pyrrole protons appear as multiplet signals near δ 6.5–7.0 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 242.32 for [M+H]), and IR spectroscopy identifies amide C=O stretches (~1650–1680 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives with enhanced bioactivity?

Systematic optimization involves varying temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd(OAc)). For example, microwave-assisted synthesis reduces reaction times for aryl coupling steps by 50% compared to conventional heating . Purity is enhanced via silica gel chromatography with gradient elution (e.g., petroleum ether:ethyl acetate 4:1 to 1:1) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies in IC values (e.g., enzyme inhibition vs. cell-based assays) may arise from differences in membrane permeability or metabolic stability. Cross-validation using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular viability tests) is recommended. For instance, a compound showing weak activity in lipoxygenase (LOX) inhibition assays but strong antiproliferative effects in cancer cells may require metabolite profiling to identify active derivatives .

Q. How do electronic and steric effects of the 3,4-dimethylphenyl group influence reactivity in amidation reactions?

The electron-donating methyl groups increase the nucleophilicity of the aniline nitrogen, facilitating coupling with acyl chlorides. Steric hindrance from the 3,4-dimethyl substitution, however, can reduce reaction rates by ~20% compared to unsubstituted phenyl analogs. Computational studies (DFT calculations) predict preferential attack at the para position due to lower steric energy .

Methodological Challenges

Q. What analytical techniques are used to assess purity and stability under storage conditions?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities (<0.5% required for pharmacological studies). Stability is tested under accelerated conditions (40°C/75% RH for 6 months), with degradation products identified via LC-MS. For example, oxidation of the pyrrole ring to quinone derivatives is a common degradation pathway .

Q. How can computational modeling predict interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to enzymes like cyclooxygenase-2 (COX-2). The pyrrole ring’s π-π stacking with aromatic residues (e.g., Tyr385) and hydrogen bonding between the amide carbonyl and Arg120 are critical for affinity predictions .

Key Citations

- Synthesis and NMR characterization:

- Biological activity assays:

- Stability and degradation pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.